![molecular formula C16H16N4O4S2 B3001649 N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 476466-75-8](/img/structure/B3001649.png)

N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

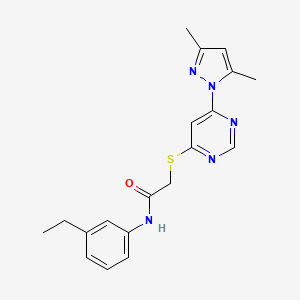

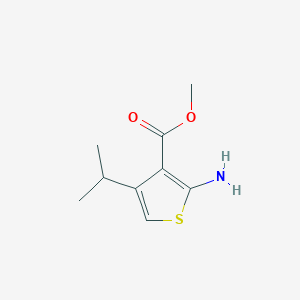

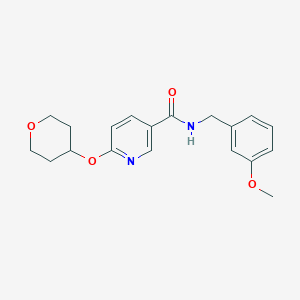

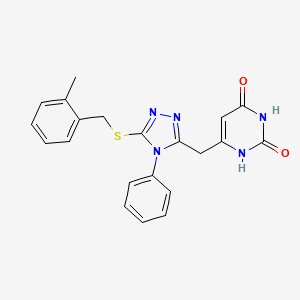

The compound N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic molecule that appears to be designed for biological activity, potentially as an anticancer agent. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be used to infer possible characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic building blocks such as amines, thiocyanates, and benzoyl chlorides. For example, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives is achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives . This process may be similar to the synthesis of the compound , where a thiadiazole moiety could be introduced through a cyclization step, possibly involving an oxidative agent like copper(II) chloride as seen in the synthesis of [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as IR, (1)H NMR, and (13)C NMR spectroscopy, and X-ray single-crystal diffraction . These methods provide detailed information about the positions of atoms, bond lengths, bond angles, and dihedral angles. For the compound of interest, similar analytical techniques would likely reveal a complex structure with multiple heterocyclic rings, including the thiadiazole and dioxole moieties, and a pyrrolidine ring potentially contributing to the molecule's biological activity.

Chemical Reactions Analysis

The related compounds exhibit reactivity that is typical for their functional groups. For instance, the benzamide derivatives can undergo oxidation and cyclization to form more complex heterocyclic systems . The compound , with its thiadiazole and dioxole rings, might also participate in similar reactions, potentially leading to the formation of metal complexes or undergoing further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and aromatic systems typically results in compounds with significant polarities and potential for intermolecular interactions, which can affect their solubility, melting points, and stability. The biological evaluation of similar compounds has shown that they can possess significant cytotoxicity against various human cancer cell lines, indicating that the compound may also exhibit similar biological properties .

Scientific Research Applications

1. Tuberculosis Treatment

In a study exploring new treatments for tuberculosis, a series of compounds, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, were designed and synthesized. These compounds showed promising activity against Mycobacterium tuberculosis, with one compound demonstrating significant inhibition of bacterial DNA gyrase and Mycobacterium smegmatis GyrB ATPase assay, along with low cytotoxicity (V. U. Jeankumar et al., 2013).

2. Insecticidal Properties

Research on novel heterocycles incorporating a thiadiazole moiety, like the one , has shown effectiveness against the cotton leafworm, Spodoptera littoralis. These compounds were synthesized from a versatile precursor and exhibited promising insecticidal properties (A. Fadda et al., 2017).

3. Anti-Inflammatory and Analgesic Agents

A study synthesized novel compounds derived from visnaginone and khellinone, which showed significant anti-inflammatory and analgesic activities. These compounds were screened as cyclooxygenase-1/2 (COX-1/2) inhibitors, exhibiting high inhibitory activity on COX-2 selectivity, and providing effective analgesic and anti-inflammatory effects (A. Abu‐Hashem et al., 2020).

4. Antimicrobial Activity

Research on 3-substituted imidazo[1,2-a]pyridines substituted at the 3-position, synthesized as potential antisecretory and cytoprotective antiulcer agents, revealed compounds with good cytoprotective properties against various models. One of the compounds showed comparable cytoprotective activity to SCH-28080, a known antiulcer agent (J. Starrett et al., 1989).

5. Antibacterial Agents

A study on novel analogs of pyrazole-5-ones, designed by reacting carboxamide with benzaldehydes, confirmed the structure of the novel synthesized compounds through spectral data. Among the tested series, two compounds showed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis (M. Palkar et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S2/c21-13(20-5-1-2-6-20)8-25-16-19-18-15(26-16)17-14(22)10-3-4-11-12(7-10)24-9-23-11/h3-4,7H,1-2,5-6,8-9H2,(H,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQUOJRYFUOFIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B3001569.png)

![4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride](/img/structure/B3001571.png)

![4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3001574.png)

![N-(3-chloro-4-methylphenyl)-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B3001578.png)

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3001579.png)

![5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B3001582.png)